Home > Products > Screening Compounds P29494 > Moxifloxacin isoMer
Moxifloxacin isoMer - 1346747-14-5

Moxifloxacin isoMer

Catalog Number: EVT-1190161
CAS Number: 1346747-14-5
Molecular Formula: C21H24FN3O4
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ofloxacin

  • Compound Description: Ofloxacin is a racemic fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria. It functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. []
  • Relevance: Moxifloxacin is the (S)-enantiomer of ofloxacin, meaning they share the same chemical formula and bonding arrangement but differ in their three-dimensional structures. Specifically, moxifloxacin is the active levorotatory isomer of the racemic ofloxacin. [, ]

Levofloxacin

  • Compound Description: Levofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-positive bacteria, including Streptococcus pneumoniae. It also exhibits activity against common and atypical respiratory pathogens. [, ]

Sitafloxacin

  • Compound Description: Sitafloxacin is a newer fluoroquinolone antibiotic with improved activity against Gram-positive bacteria, including resistant strains. It is considered a potential alternative for treating Mycoplasma genitalium infections. [, ]
  • Relevance: Both sitafloxacin and moxifloxacin are fluoroquinolone antibiotics that target the bacterial enzymes DNA gyrase and topoisomerase IV. [, ] They are structurally similar, with variations in their substituents, contributing to their distinct pharmacological properties. []

Gatifloxacin

  • Compound Description: Gatifloxacin is a fluoroquinolone antibiotic recognized for its potent activity against Gram-positive bacteria, particularly those associated with ocular infections. It exhibits a dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. []
  • Relevance: Gatifloxacin belongs to the same fluoroquinolone class as moxifloxacin, sharing a similar core structure and mechanism of action against bacterial DNA replication. []

Gemifloxacin

  • Compound Description: Gemifloxacin is a fluoroquinolone antibiotic with significant in vitro activity against both common and atypical respiratory pathogens, especially Streptococcus pneumoniae. It is noted for its long duration of action, allowing for once-daily dosing. []
  • Relevance: Similar to moxifloxacin, gemifloxacin falls under the fluoroquinolone class of antibiotics, indicating a shared core structure and mechanism of inhibiting bacterial DNA gyrase and topoisomerase IV. []

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with activity against various Gram-positive and Gram-negative bacteria. It is commonly used for treating ocular infections. []
  • Relevance: Ciprofloxacin belongs to the same fluoroquinolone class as moxifloxacin, signifying a shared core chemical structure and a common target in bacterial DNA replication machinery. []

(S,S)-2,8-Diazabicyclo[4.3.0]nonane

  • Compound Description: (S,S)-2,8-Diazabicyclo[4.3.0]nonane is a non-chromophoric chiral compound and a key intermediate in the synthesis of moxifloxacin hydrochloride. [, ]
  • Relevance: This compound is a direct precursor in the synthetic pathway of moxifloxacin hydrochloride, lacking only the fluoroquinolone moiety. [, ]

(R,R)-2,8-Diazabicyclo[4.3.0]nonane

  • Compound Description: (R,R)-2,8-Diazabicyclo[4.3.0]nonane is an isomer of (S,S)-2,8-Diazabicyclo[4.3.0]nonane and represents the undesired enantiomer during the synthesis of moxifloxacin. []
  • Relevance: This compound is the enantiomer of (S,S)-2,8-Diazabicyclo[4.3.0]nonane, highlighting the significance of chiral separation in pharmaceutical synthesis to obtain the desired enantiomer (moxifloxacin) with optimal activity. []

8-Benzyl-2,8-diazabicyclo[4.3.0]nonane

  • Compound Description: 8-Benzyl-2,8-diazabicyclo[4.3.0]nonane serves as a crucial intermediate in the synthesis of moxifloxacin hydrochloride. It can be synthesized through the reduction of 8-benzyl-7,9-dioxo2,8-diazabicyclo[4.3.0]nonane. []
  • Relevance: This compound is a synthetic precursor to moxifloxacin hydrochloride and is structurally very similar to the diazabicyclononane core of moxifloxacin. []

(1S,6R)-8-benzyl-7,9-dioxo2,8-diazabicyclo[4.3.0]nonane

  • Compound Description: (1S,6R)-8-benzyl-7,9-dioxo2,8-diazabicyclo[4.3.0]nonane is a chiral precursor used in the synthesis of (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane, which ultimately leads to moxifloxacin hydrochloride. []
  • Relevance: This compound represents a more advanced intermediate in the synthetic route to moxifloxacin, possessing the stereochemistry required for the final product and containing the diazabicyclononane core of moxifloxacin. []

Rifapentine

  • Compound Description: Rifapentine is a rifamycin-class antibiotic with potent antimycobacterial activity. It is often used in combination with other drugs for treating tuberculosis. [, , , ]
  • Relevance: While not structurally related to moxifloxacin, rifapentine is frequently studied in combination with moxifloxacin for tuberculosis treatment, investigating the potential for shorter and more effective treatment regimens. [, , , ] This combination aims to enhance treatment efficacy and prevent the emergence of drug resistance. [, ]

Efavirenz

  • Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor used as part of antiretroviral therapy for HIV infection. []
  • Relevance: Efavirenz co-administration can affect moxifloxacin pharmacokinetics, specifically increasing its clearance and reducing its AUC. [] This interaction is relevant because moxifloxacin is often used in tuberculosis treatment, and co-infection with HIV is common.
Overview

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic widely used for treating various bacterial infections. The compound is known for its broad-spectrum activity, particularly against gram-positive bacteria, and is effective in treating respiratory tract infections, skin infections, and other bacterial diseases. The specific focus here is on the Moxifloxacin isoMer, which refers to its stereoisomers, particularly the enantiomers that can affect the drug's efficacy and safety profile.

Source

Moxifloxacin was first synthesized in the late 1990s and has since been developed into various formulations for clinical use. Its hydrochloride salt form is commonly used in pharmaceuticals due to its improved solubility and stability.

Classification

Moxifloxacin belongs to the class of fluoroquinolones, characterized by a bicyclic core structure that includes a fluorine atom at position 6. It is classified as an antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Synthesis Analysis

Methods

The synthesis of Moxifloxacin typically involves several key steps:

  1. Formation of Key Intermediates: The initial step often includes the reaction of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate with boric acid and acetic anhydride to form a borate complex.
  2. Condensation Reaction: This intermediate undergoes condensation with nonane in the absence of a base to yield a novel intermediate.
  3. Hydrolysis: The final step involves hydrolyzing this intermediate to obtain Moxifloxacin base, which can then be converted into its hydrochloride form through treatment with methanolic hydrochloric acid at controlled temperatures .

Technical Details

The synthesis process has been refined over time to improve yields and reduce costs. Recent advancements include the development of new crystalline forms that enhance the stability and bioavailability of Moxifloxacin hydrochloride .

Molecular Structure Analysis

Structure

Moxifloxacin has a complex molecular structure characterized by:

  • Chemical Formula: C21H24FN3O4
  • Molecular Weight: 401.43 g/mol
  • Structural Features: It contains a bicyclic core with a fluorine atom and various functional groups that contribute to its antibacterial activity.

Data

The molecular structure can be represented as follows:

Moxifloxacin=C21H24FN3O4\text{Moxifloxacin}=\text{C}_{21}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{4}

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure and purity of synthesized Moxifloxacin .

Chemical Reactions Analysis

Reactions

Moxifloxacin undergoes various chemical reactions during its synthesis:

  1. Acetylation: The reaction between boric acid and acetic anhydride leads to the formation of a borate complex.
  2. Condensation: The key condensation reaction with nonane results in the formation of an intermediate compound.
  3. Hydrolysis: Hydrolysis transforms the intermediate back into Moxifloxacin, which can then be converted into its hydrochloride salt.

Technical Details

The reaction conditions, such as temperature and pH, are critical for optimizing yields and minimizing by-products. For instance, maintaining a pH between 1.0 - 2.0 during hydrolysis is essential for achieving high purity .

Mechanism of Action

Process

Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription in bacteria. This inhibition leads to the prevention of bacterial cell division and ultimately results in cell death.

Data

The mechanism involves:

  • Binding to the enzyme-DNA complex.
  • Preventing the relaxation of supercoiled DNA.
  • Disrupting the replication process, thereby exerting bactericidal activity.

Studies have shown that Moxifloxacin is particularly effective against resistant strains due to its unique binding properties compared to other fluoroquinolones .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH: The hydrochloride form typically has a pH range suitable for oral administration.
  • Melting Point: The melting point varies depending on the crystalline form but generally falls within a specific range that indicates purity.

Relevant data from studies indicate that polymorphic forms can exhibit different solubility profiles, impacting bioavailability .

Applications

Scientific Uses

Moxifloxacin is primarily used in clinical settings for:

  • Treating respiratory tract infections such as pneumonia.
  • Managing skin infections.
  • Addressing complicated urinary tract infections.

Additionally, ongoing research explores its potential uses against resistant bacterial strains and in combination therapies to enhance efficacy against challenging pathogens .

Properties

CAS Number

1346747-14-5

Product Name

Moxifloxacin isoMer

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H24FN3O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, rel-

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.